molecular formula C3H7IN4O B3272140 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide CAS No. 56254-56-9

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide

Cat. No.: B3272140
CAS No.: 56254-56-9
M. Wt: 242.02 g/mol
InChI Key: MHKVZOZYOKXTQW-UHFFFAOYSA-N
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Description

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide is a chemical compound with the molecular formula C3H7IN4O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide typically involves the reaction of hydrazine with an appropriate imidazole derivative. One common method involves the condensation of hydrazine with 4,5-dihydro-1H-imidazol-5-one under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various functionalized imidazoles .

Scientific Research Applications

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-hydrazinyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the hydroiodide component.

    4,5-dihydro-1H-imidazol-5-one: Lacks the hydrazinyl group.

    Imidazole derivatives: Various derivatives with different functional groups.

Uniqueness

2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide is unique due to its specific combination of hydrazinyl and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydrazinyl-1,4-dihydroimidazol-5-one;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.HI/c4-7-3-5-1-2(8)6-3;/h1,4H2,(H2,5,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKVZOZYOKXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 2
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 3
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 4
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 5
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide
Reactant of Route 6
2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide

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